molecular formula C34H49NO12 B607495 Fmoc-N-amido-PEG8-acid CAS No. 756526-02-0

Fmoc-N-amido-PEG8-acid

Cat. No.: B607495
CAS No.: 756526-02-0
M. Wt: 663.76
InChI Key: VYXGUCLTEWCVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-amido-PEG8-acid is a polyethylene glycol (PEG) linker that contains a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Mechanism of Action

Target of Action

Fmoc-N-amido-PEG8-acid, also known as Fmoc-NH-PEG8-CH2CH2COOH, is primarily used as a linker in peptide synthesis . Its primary targets are the amino groups present in peptides and proteins .

Mode of Action

The compound contains an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

The primary biochemical pathway involved is peptide synthesis. The compound allows the introduction of a hydrophilic spacer onto either end of a peptide chain or between two peptide chains . This modification can alter the properties of the peptide, such as its solubility and stability .

Pharmacokinetics

As a linker, the pharmacokinetics of this compound would largely depend on the properties of the peptide or protein it is attached to. The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance the bioavailability of the conjugated peptide or protein.

Result of Action

The primary result of the action of this compound is the formation of a stable amide bond with the target peptide or protein . This can lead to changes in the properties of the peptide, such as increased solubility and stability . Additionally, PEGylation can reduce or eliminate renal clearance and protect peptides from proteolysis, contributing to longer in vivo circulation times .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Fmoc group requires basic conditions . Additionally, the stability of the compound and its conjugates may be affected by temperature, as suggested

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-amido-PEG8-acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    PEGylation: The protected amine is then reacted with a PEG chain to form the PEGylated intermediate.

    Introduction of the carboxylic acid: The terminal carboxylic acid is introduced through a reaction with a suitable carboxylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-amido-PEG8-acid undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions to yield the free amine.

    Amide bond formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-N-amido-PEG2-acid
  • Fmoc-N-amido-PEG4-acid
  • Fmoc-N-amido-PEG6-acid
  • Fmoc-N-amido-PEG12-acid

Uniqueness

Fmoc-N-amido-PEG8-acid is unique due to its medium-length PEG spacer, which provides a balance between solubility and flexibility. This makes it particularly useful in applications where longer PEG chains may be too bulky and shorter chains may not provide sufficient solubility .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H49NO12/c36-33(37)9-11-39-13-15-41-17-19-43-21-23-45-25-26-46-24-22-44-20-18-42-16-14-40-12-10-35-34(38)47-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32/h1-8,32H,9-27H2,(H,35,38)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXGUCLTEWCVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H49NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140372
Record name 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26-octaoxa-2-azanonacosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756526-02-0
Record name 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26-octaoxa-2-azanonacosanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=756526-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26-octaoxa-2-azanonacosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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